

Application Notes and Protocols: Generating Drosomycin Mutants in Drosophila using CRISPR/Cas9

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Compound of Interest

Compound Name: *Drosomycin*

Cat. No.: *B1143007*

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Audience: Researchers, scientists, and drug development professionals.

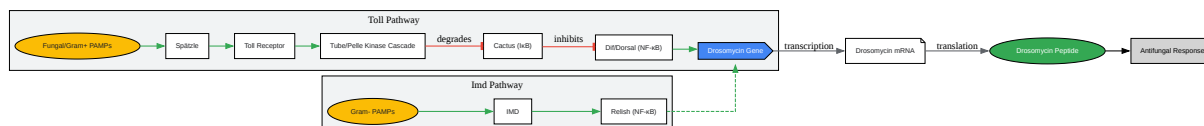
Objective: To provide a detailed guide for the generation and characterization of **Drosomycin** loss-of-function mutants in *Drosophila melanogaster* using the CRISPR/Cas9 system. These notes include an overview of the **Drosomycin** signaling pathway, protocols for mutant generation, and methods for phenotypic analysis.

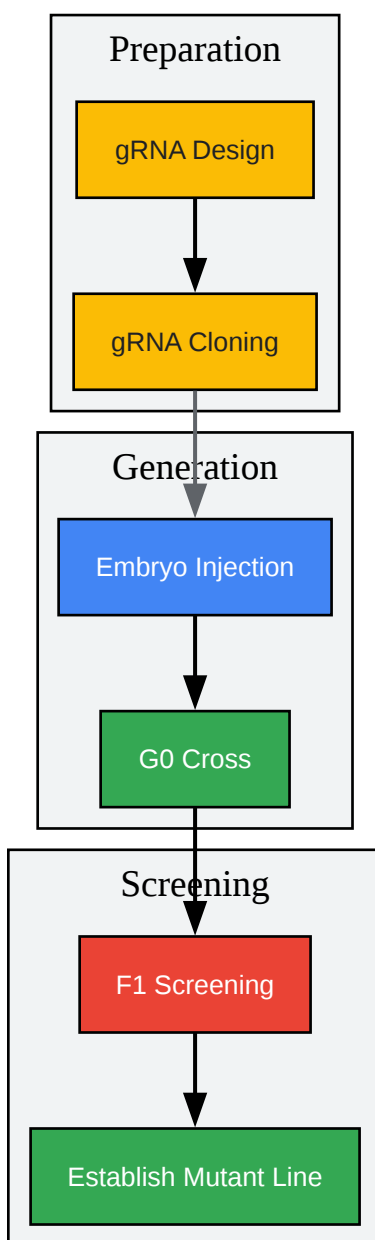
Introduction

Drosomycin (Drs) is a key antifungal peptide in the innate immune system of *Drosophila melanogaster*. Its expression is primarily regulated by the Toll signaling pathway in response to fungal and Gram-positive bacterial infections.^{[1][2][3]} The systemic expression of **Drosomycin** occurs in the fat body, while local expression can be induced in other tissues, such as the respiratory tract, where it is controlled by the IMD pathway.^{[1][3]} The study of **Drosomycin** mutants is crucial for understanding the specifics of antifungal immunity and for the development of novel antifungal therapeutics. The CRISPR/Cas9 system offers a highly efficient and precise method for generating targeted gene knockouts in *Drosophila*.^{[4][5][6][7]} This document provides the necessary protocols to create **Drosomycin** mutants using this technology.

Drosomycin Signaling Pathway

The expression of the **Drosomycin** gene is a downstream effector of the Toll and Imd signaling pathways. The Toll pathway is the primary regulator of the systemic antifungal response. Upon recognition of fungal or Gram-positive bacterial pathogen-associated molecular patterns (PAMPs), a proteolytic cascade activates the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade that culminates in the nuclear translocation of the NF-κB transcription factors Dorsal and Dorsal-related immunity factor (Dif).[2] These transcription factors then bind to the promoter region of the **Drosomycin** gene, inducing its expression. The Imd pathway, primarily activated by Gram-negative bacteria, can also induce local **Drosomycin** expression.[1][3]





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